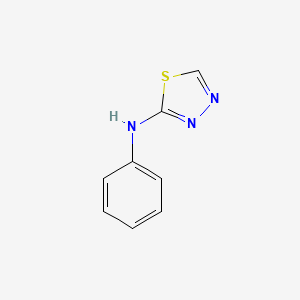

N-phenyl-1,3,4-thiadiazol-2-amine

説明

Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Academic and Medicinal Chemistry Research

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore that has garnered significant attention over the last few decades due to its wide array of pharmacological activities. nih.gov The structural versatility of this scaffold allows medicinal chemists to fine-tune the pharmacological effects of the resulting molecules. researchgate.net This has led to the development of numerous 1,3,4-thiadiazole derivatives with a broad spectrum of biological activities, including:

Antimicrobial: Exhibiting activity against bacteria and fungi. researchgate.netijpcbs.comjapsonline.com

Anticancer: Showing cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

Anti-inflammatory: Demonstrating the ability to inhibit enzymes involved in inflammatory pathways. researchgate.netjapsonline.com

Antiviral: Displaying potential against various viruses. nih.gov

Anticonvulsant: Showing effects on the central nervous system. nih.govresearchgate.net

Antitubercular: Exhibiting activity against Mycobacterium tuberculosis. japsonline.comnih.gov

The interest in 1,3,4-thiadiazole derivatives is further fueled by their presence in established drugs, such as the diuretic acetazolamide (B1664987) and the antibacterial sulfamethizole. japsonline.com The ongoing research in this area continues to uncover new derivatives with enhanced and diverse biological activities. nih.govbenthamdirect.com

Overview of N-phenyl-1,3,4-thiadiazol-2-amine in Contemporary Academic Research

This compound, with the molecular formula C₈H₇N₃S, is a specific derivative of the 1,3,4-thiadiazole family. chemsynthesis.com It has emerged as a compound of considerable interest in its own right, with numerous studies focusing on its synthesis and the biological evaluation of its derivatives.

Research has shown that derivatives of this compound possess significant antimicrobial and anticancer properties. For instance, certain derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. rasayanjournal.co.innih.gov In the realm of anticancer research, derivatives have been shown to be effective against human cancer cell lines such as breast cancer (MCF-7) and colon carcinoma (LoVo). rasayanjournal.co.innih.gov

The synthesis of this compound and its derivatives is often achieved through the cyclization of thiosemicarbazides. acs.org Researchers continue to explore new synthetic routes and modifications to the core structure to enhance its therapeutic potential. nih.govnih.gov

Interactive Data Table: Biological Activities of this compound Derivatives

| Derivative Type | Biological Activity | Target/Cell Line | Key Findings | Reference |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | Compounds with fluoro and chloro substituents showed significant activity. | rasayanjournal.co.innih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Antifungal | A. niger, C. albicans | Compounds with hydroxyl and methoxy (B1213986) groups showed good activity. | rasayanjournal.co.in |

| N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives | Anticancer | MDA-MB-231 (breast cancer) | Some derivatives showed higher inhibitory activity than cisplatin. | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Anticancer | LoVo (colon), MCF-7 (breast) | Demonstrated good anti-proliferative effects with low toxicity in a Daphnia model. | nih.gov |

| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines | Anticancer | MCF-7 (breast cancer) | Compounds with bromo, hydroxyl, and methoxy substituents showed moderate to good activity. | rasayanjournal.co.in |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c1-2-4-7(5-3-1)10-8-11-9-6-12-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJAUMXRPZNJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354254 | |

| Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-62-9 | |

| Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Characterization of N Phenyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Established Synthetic Pathways for N-phenyl-1,3,4-thiadiazol-2-amine and Core 1,3,4-Thiadiazole (B1197879) Ring Systems

The construction of the 1,3,4-thiadiazole ring is a well-established field in heterocyclic chemistry, with several reliable methods available. These methods often start from simple, commercially available precursors and proceed through various cyclization strategies.

Dehydrocyclization of Thiosemicarbazides and Related Precursors

The dehydrocyclization of thiosemicarbazides is a cornerstone for the synthesis of 2-amino-1,3,4-thiadiazoles. This method typically involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative, followed by cyclization induced by a dehydrating agent. The reaction of thiosemicarbazide with aromatic carboxylic acids in the presence of a strong acid like concentrated sulfuric acid or phosphorus oxychloride is a common approach. ijpcbs.com For instance, 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) can be synthesized from benzoic acid and thiosemicarbazide. mdpi.com The mechanism involves the initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiadiazole ring. nih.gov A variety of dehydrating agents can be employed, each with its own advantages and limitations in terms of reaction conditions and yields.

Table 1: Examples of Dehydrocyclization of Thiosemicarbazides

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| Benzoic acid, Thiosemicarbazide | POCl₃ | 5-phenyl-1,3,4-thiadiazol-2-amine | - | nih.gov |

| 4-Substituted benzoyl thiosemicarbazides | Concentrated H₂SO₄ | 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | - | ijpcbs.com |

| Thiosemicarbazide, Carboxylic acid | Polyphosphate ester (PPE) | 2-amino-1,3,4-thiadiazoles | - | acs.org |

Reactions Involving Hydrazonoyl Chloride Derivatives

Hydrazonoyl chlorides are versatile reagents for the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles. The reaction of hydrazonoyl chlorides with a sulfur source, such as potassium thiocyanate (B1210189), provides a direct route to the thiadiazole ring. For example, α-chlorobenzalphenylhydrazone derivatives, which can be synthesized from the chlorination of hydrazonyl derivatives, react with potassium thiocyanate to yield 2,4-diphenyl-5-imino-1,3,4-thiadiazole derivatives. nih.gov This method offers a distinct pathway to the thiadiazole core, often under mild conditions. Furthermore, the reaction of 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide with various hydrazonoyl chlorides has been shown to produce a novel series of thiazole-based 1,3,4-thiadiazoles.

Table 2: Synthesis of 1,3,4-Thiadiazoles using Hydrazonoyl Chlorides

| Hydrazonoyl Chloride Precursor | Sulfur Source/Reagent | Product | Reference |

| α-chlorobenzalphenylhydrazone derivatives | Potassium thiocyanate | 2,4-diphenyl-5-imino-1,3,4-thiadiazole derivatives | nih.gov |

| Various hydrazonoyl chlorides | 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide | Thiazole based-1,3,4-thiadiazoles |

Intramolecular Nucleophilic Substitution Approaches for Derivatives

The synthesis of substituted 1,3,4-thiadiazole derivatives can be achieved through intramolecular nucleophilic substitution reactions. A notable example is the NaH-DMF promoted dehydrogenative intramolecular N-S bond formation. This method involves the in-situ generation of a thioacylamidine intermediate from the reaction of an amidine with a dithioester. The subsequent base-mediated deprotonation and intramolecular cyclization via a radical-anion intermediate leads to the formation of the 3,5-disubstituted-1,2,4-thiadiazole ring. While this example illustrates the formation of a 1,2,4-thiadiazole, similar principles of intramolecular nucleophilic attack are fundamental to the cyclization steps in many 1,3,4-thiadiazole syntheses, such as the cyclodehydration of acylated thiosemicarbazides where the sulfur atom acts as a nucleophile attacking the carbonyl carbon.

Another relevant approach involves the reaction of N-(4-chlorophenyl)hydrazinecarbothioamide with carbon disulfide in an alkaline medium to form 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol. This intermediate can then undergo substitution reactions to yield a variety of derivatives.

Oxidative Cyclization of Thiosemicarbazide Derivatives

Oxidative cyclization of thiosemicarbazones, which are derived from the condensation of thiosemicarbazide with aldehydes, is another effective method for synthesizing 1,3,4-thiadiazoles. Various oxidizing agents can be used to facilitate this transformation, including iron(III) chloride and iodine. The reaction proceeds through the oxidation of the thiosemicarbazone, which induces cyclization to form the thiadiazole ring. For instance, the oxidative cyclization of thiosemicarbazones using ferric chloride is a well-documented method. nih.gov More recently, molecular iodine has been employed as an efficient promoter for the oxidative cyclization of thiosemicarbazones to afford 2-amino-substituted 1,3,4-thiadiazoles. This method is often performed under mild conditions and is scalable.

Table 3: Examples of Oxidative Cyclization of Thiosemicarbazide Derivatives

| Starting Material | Oxidizing Agent/Conditions | Product Type | Reference |

| Thiosemicarbazones | Iron(III) chloride | 2-imino-1,3,4-thiadiazoles | |

| Thiosemicarbazones | Molecular iodine (I₂) | 2-amino-substituted 1,3,4-thiadiazoles | |

| Thiosemicarbazide, Aldehydes | I₂-mediated oxidative C-S bond formation | 2-amino-substituted 1,3,4-thiadiazoles |

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the modulation of the compound's physicochemical and biological properties. A common and straightforward derivatization involves the formation of Schiff bases at the 2-amino group.

Preparation of Schiff Bases and Imine Derivatives

Schiff bases, or imine derivatives, are readily prepared by the condensation reaction of the primary amino group of 2-amino-1,3,4-thiadiazoles with various aldehydes or ketones. This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid, such as glacial acetic acid. The formation of the azomethine (-CH=N-) linkage is a versatile method for introducing a wide range of substituents onto the thiadiazole scaffold. The synthesis of Schiff bases derived from 2-amino-5-(4-alkoxyphenyl)-1,3,4-thiadiazole and various p-alkoxybenzaldehydes has been reported to yield liquid crystalline compounds. The reaction of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with 2-carboxybenzaldehyde (B143210) also produces a Schiff base.

Table 4: Synthesis of Schiff Bases of 1,3,4-Thiadiazole Derivatives

| 1,3,4-Thiadiazole Precursor | Aldehyde/Ketone | Conditions | Product Type | Reference |

| 2-amino-5-aryl-1,3,4-thiadiazole | Aromatic aldehydes | - | Schiff Bases | |

| 5-amino-1,3,4-thiadiazole-2-thiol | 2-carboxybenzaldehyde | Ethanol, Acetic acid (catalyst), Reflux | Schiff Base | |

| 2-amino-5-(4-alkoxyphenyl)-1,3,4-thiadiazole | p-alkoxybenzaldehyde | - | Liquid crystalline Schiff bases | |

| 5-substituted -2-amino -1, 3, 4- thiadiazolidines | Aliphatic/Aryl aldehydes/ketones | - | 5-substituted - 1, 3, 4-thiadiazolidine Schiff bases |

Formation of Azo Dye Derivatives

Azo dyes incorporating the this compound scaffold are synthesized through a conventional diazotization-coupling sequence. nih.gov This process typically begins with the diazotization of a 2-amino-5-aryl-1,3,4-thiadiazole derivative. nih.gov The reaction involves treating the primary heteroaromatic amine with a nitrosating agent, such as nitrosyl sulfuric acid or sodium nitrite (B80452) in the presence of a strong acid like concentrated sulfuric acid, at low temperatures (0–5 °C) to form a diazonium salt. nih.govresearchgate.net To improve the solubility of the starting thiadiazoles, a mixture of glacial acetic acid and propionic acid may be used. nih.gov

The resulting diazonium salt, which is generally unstable and used without purification, is then coupled with various aromatic compounds. nih.gov These coupling components can include aniline (B41778), N,N-dimethylaniline, phenol, 8-hydroxyquinoline, 2,6-diaminopyridine, 2-naphthol, resorcinol (B1680541), and 4,6-dihydroxypyrimidine. nih.govresearchgate.net The coupling reaction is typically carried out at low temperatures, and the final azo dye is precipitated from the solution by adding a base, such as sodium carbonate. nih.gov This methodology allows for the synthesis of a wide array of azo dyes with varying substituents, leading to a range of colors and properties. nih.govrsc.org

Construction of Hybrid Architectures (e.g., Thiadiazole-Benzimidazole Conjugates)

The synthesis of hybrid molecules that conjugate the 1,3,4-thiadiazole ring with other heterocyclic systems, such as benzimidazole, has been explored to develop compounds with enhanced biological activities. ajgreenchem.comnih.gov A common strategy involves a multi-step synthesis.

For example, one synthetic route begins with the reaction of o-phenylenediamine (B120857) with chloroacetic acid in the presence of hydrochloric acid to yield 2-(chloromethyl)-1H-benzo[d]imidazole. nih.gov This intermediate is then reacted with a 5-substituted-1,3,4-thiadiazol-2-amine, such as 5-amino-1,3,4-thiadiazole-2-thiol, in the presence of a base like potassium hydroxide, to form a thiadiazole-benzimidazole conjugate. nih.gov The final step often involves creating an amide bond by reacting the amine group of the thiadiazole moiety with various substituted aryl or heterocyclic acids. nih.gov This coupling can be facilitated by reagents like acid chlorides in the presence of pyridine (B92270). nih.gov

Synthesis of Other Aryl and Aliphatic Substituted Analogs

A variety of aryl and aliphatic substituted analogs of this compound have been synthesized, primarily through the cyclization of thiosemicarbazide derivatives. mdpi.commdpi.com One common method involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid. rasayanjournal.co.in Another approach utilizes phosphorus oxychloride (POCl₃) to facilitate the cyclization of a mixture of a carboxylic acid and a phenylthiosemicarbazide derivative. mdpi.comrsc.org

A more recent, one-pot synthesis method has been developed using polyphosphate ester (PPE) as a non-toxic alternative to reagents like POCl₃ or thionyl chloride (SOCl₂). nih.govencyclopedia.pub In this method, a carboxylic acid and thiosemicarbazide are refluxed in the presence of PPE and chloroform. nih.gov This reaction proceeds through the acylation of the thiosemicarbazide followed by cyclodehydration to yield the 2-amino-1,3,4-thiadiazole (B1665364) derivative. nih.gov This approach is applicable to both aromatic and aliphatic carboxylic acids. nih.gov

Furthermore, substitutions can be introduced on the exocyclic amine of the thiadiazole ring. For instance, 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide, a key intermediate, can be synthesized by reacting the parent amine with chloroacetyl chloride. mdpi.com This intermediate can then undergo nucleophilic substitution with various amines to generate a diverse library of derivatives. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques in Research

The structural elucidation of this compound and its derivatives is heavily reliant on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic environment of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Confirmation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound derivatives. researchgate.netmdpi.commdpi.comrasayanjournal.co.inrsc.orgnih.govresearchgate.netdergipark.org.tr

¹H NMR: Proton NMR spectra provide crucial information about the number and types of protons in a molecule. mdpi.com For instance, the N-H proton of the amine group typically appears as a singlet in the downfield region of the spectrum. rsc.org The aromatic protons of the phenyl ring and any other aryl substituents exhibit characteristic multiplets in the aromatic region. mdpi.comrsc.org The chemical shifts and coupling constants of these signals help to determine the substitution pattern on the aromatic rings. core.ac.uk

¹³C NMR: Carbon-13 NMR spectroscopy is used to identify the carbon framework of the molecule. researchgate.netrasayanjournal.co.inrsc.orgdergipark.org.tr The two carbon atoms of the 1,3,4-thiadiazole ring resonate at characteristic chemical shifts, typically in the range of 158-181 ppm. nih.govrsc.org The signals for the aromatic carbons and any aliphatic side chains also appear at predictable chemical shifts, further confirming the structure of the synthesized compounds. rsc.orgdergipark.org.tr

¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide valuable insights into the electronic environment of the nitrogen atoms within the thiadiazole ring and the exocyclic amine group. researchgate.net This technique is particularly useful for studying tautomerism, helping to distinguish between the amine and imine forms of the molecule. researchgate.net

Two-dimensional NMR techniques, such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are also employed to establish the connectivity between protons and carbons, providing unambiguous structural assignments. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound and its derivatives. researchgate.netmdpi.commdpi.comrasayanjournal.co.inrsc.orgnih.gov The IR spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its bonds.

Key characteristic absorption bands include:

N-H stretching: The stretching vibration of the N-H bond in the amine group typically appears in the region of 3100-3500 cm⁻¹. rsc.org The presence of one or two bands in this region can indicate a primary or secondary amine, respectively.

C=N stretching: The stretching vibration of the C=N bond within the thiadiazole ring is observed in the region of 1550-1630 cm⁻¹. researchgate.netdergipark.org.tr

C-S stretching: The C-S bond vibration within the thiadiazole ring usually appears in the fingerprint region, around 700-800 cm⁻¹. rsc.org

Aromatic C-H stretching: The stretching vibrations of the C-H bonds on the aromatic rings are typically found just above 3000 cm⁻¹. dergipark.org.tr

N=N stretching: For azo dye derivatives, a characteristic band for the N=N stretching vibration is observed in the region of 1400-1500 cm⁻¹. researchgate.net

The presence and position of these and other absorption bands in the IR spectrum provide strong evidence for the successful synthesis and structural integrity of the target compounds. mdpi.com

Mass Spectrometry (LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and its derivatives, providing crucial confirmation of successful synthesis. Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently utilized to analyze these compounds, with molecular ion peaks often observed as [M+H]⁺, confirming their molecular weights. For instance, the mass spectrum of 5-phenyl-1,3,4-thiadiazol-2-amine shows a molecular ion peak [M]⁺ at m/z 177, which corresponds to its molecular weight. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This technique is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

The fragmentation patterns observed in the mass spectra of these compounds also provide valuable structural information. The fragmentation of the thiadiazole ring and the substituent groups can help to piece together the molecule's structure. For example, in the mass spectrum of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-bromophenyl)acetamide, the molecular ion peaks are observed at m/z 331 (M⁺+2) and 329 (M⁺), consistent with the presence of a bromine atom. nih.gov Further fragmentation provides ions corresponding to various substructures of the molecule. nih.gov

Detailed analysis of the mass spectra of various derivatives reveals characteristic fragmentation pathways that can be correlated with their specific structural features.

Table 1: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated Mass ( g/mol ) | Observed [M+H]⁺ or [M]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | C₈H₇N₃S | 177.23 | 177 mdpi.com | 121, 104, 77, 74 mdpi.com |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | C₂₂H₂₂ClN₅OS | 455.96 | - | - |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-bromophenyl)acetamide | C₁₀H₈BrN₃OS₂ | 329.00 | 331, 329 nih.gov | 198, 196, 171, 169, 133, 89, 63 nih.gov |

| 5-[(Naphthalen-2-yl)methyl]-1,3,4-thiadiazol-2-amine | C₁₃H₁₁N₃S | 241.31 | 241 mdpi.com | 242, 240, 224, 200, 199, 198, 172, 171, 167, 166, 165, 153, 152, 141, 140, 139, 115, 74, 63, 60, 43 mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within this compound and its derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) and their intensities provide insights into the electronic structure and conjugation within the molecules.

The UV-Vis spectra of these compounds typically exhibit absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the nature and position of substituents on the phenyl and thiadiazole rings. For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

Studies have shown that the interaction of these compounds with biomolecules like DNA can lead to changes in their UV-Vis spectra, such as hyperchromism or hypochromism, indicating binding interactions. researchgate.net For example, the electronic absorption spectra of 5-[substituted]-1,3,4-thiadiazol-2-amines were monitored with and without the addition of CT-DNA, revealing changes in absorbance that suggest binding. researchgate.net

Table 2: UV-Vis Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | DMSO | 238 | - | researchgate.net |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | DMSO | 240 | - | researchgate.net |

| 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | DMSO | 241 | - | researchgate.net |

| (E)-N-(4-(di-p-Tolylamino)Benzylidene)-1,3,4-Thiadiazol-2-Amine | DCB | ~400 | - | nih.gov |

Elemental Analysis (C, H, N, S) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound or its derivatives. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's purity and confirms its elemental composition. rasayanjournal.co.in

This method is routinely employed in the characterization of newly synthesized compounds to validate their identity and ensure they are free from significant impurities. For instance, in the synthesis of various 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, elemental analyses for C, H, N, and S were established to be within ±0.5% of the theoretical values. rasayanjournal.co.in Similarly, the characterization of azo dyes derived from 5-phenyl-1,3,4-thiadiazole-2-amine included elemental analysis to confirm their composition. researchgate.net

Table 3: Elemental Analysis Data for a Representative this compound Derivative

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| 5-(p-Tolyl)-1,3,4-thiadiazole-2-amine | C₉H₉N₃S | C | 56.52 | 56.48 | researchgate.net |

| H | 4.74 | 4.71 | researchgate.net | ||

| N | 21.97 | 21.92 | researchgate.net | ||

| 5-(4-chlorophenyl)-N-[4'-(dimethylamino)phenyl]-1,3,4-thiadiazol-2-amine | C₁₆H₁₅ClN₄S | C | 58.08 | 58.12 | researchgate.net |

| H | 4.57 | 4.55 | researchgate.net | ||

| N | 16.94 | 16.90 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives that form suitable single crystals, this method provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of 2-amino-5-phenyl-1,3,4-thiadiazole has been determined, revealing that the molecules form dimers in the crystal through intermolecular hydrogen bonds. researchgate.net These dimers are then arranged in infinite layers. researchgate.net X-ray diffraction studies have also been crucial in establishing the stereochemistry of more complex derivatives, such as confirming the (Z)-geometry around the iminophenyl double bond in certain 5-arylimino-1,3,4-thiadiazole derivatives. mdpi.com

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of these compounds and for designing new derivatives with specific desired characteristics.

Table 4: Crystallographic Data for 2-Amino-5-phenyl-1,3,4-thiadiazole

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 11.085(3) | researchgate.net |

| b (Å) | 7.544(3) | researchgate.net |

| c (Å) | 11.180(3) | researchgate.net |

| β (°) | 115.22(2) | researchgate.net |

| Volume (ų) | 845.8(5) | researchgate.net |

| Z | 4 | researchgate.net |

| Calculated Density (g/cm³) | 1.404 | researchgate.net |

Structure Activity Relationship Sar and Pharmacophoric Pattern Analysis

Identification of Key Structural Features Contributing to Biological Activity

The biological versatility of N-phenyl-1,3,4-thiadiazol-2-amine and its derivatives stems from several core structural features. The 1,3,4-thiadiazole (B1197879) ring itself is a fundamental pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. researchgate.net This five-membered heterocycle, containing two nitrogen atoms and a sulfur atom, is a weak base due to the inductive effect of the sulfur atom. 20.198.91

A key feature of this scaffold is the toxophoric N=C-S moiety, which is considered crucial for the various biological activities exhibited by this class of compounds. romanpub.com Furthermore, the 1,3,4-thiadiazole ring possesses a mesoionic nature, which allows for strong interactions with biomolecules such as proteins and DNA. 20.198.91srce.hr The aromaticity of the thiadiazole ring also contributes to the in vivo stability and high activity of these compounds. researchgate.net The 2-amino group and the 5-phenyl group are also critical, serving as points for substitution and interaction with biological targets.

Impact of Substituent Modifications on Efficacy, Selectivity, and Biological Profile

For instance, in the context of antiplatelet activity, the position and nature of the substituent on the aryl group at the 5-position of the thiadiazole ring are critical. A derivative with a 4-methyl substituent on this aryl group showed the highest potency against ADP-induced platelet aggregation. nih.gov Conversely, for activity against arachidonic acid (AA)-induced aggregation, derivatives with 4-methoxy, 3-methoxy, or 3-cyano substituents were found to be the most active. nih.gov

In the realm of antimicrobial activity, substitutions on the N-phenyl ring play a significant role. Halogen substituents, particularly at the 3-position of the phenyl ring, have been shown to be important for antifungal activity against Candida albicans. nih.govresearchgate.net Specifically, chloro- and fluoro-substituted products exhibit notable antibacterial activity, with a particular bias towards Gram-positive microorganisms, while oxygenated substituents tend to confer antifungal properties. romanpub.com

The anticancer potential of these compounds is also heavily influenced by substitution patterns. Studies on derivatives targeting cancer cell lines have shown that the presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate cytotoxic effects. researchgate.net For example, a derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, has been identified as a promising anticancer agent that inhibits the proliferation of various tumor cells. isres.org

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on reported research findings.

| Core Structure | Substituent(s) | Position of Substituent(s) | Biological Activity | Effect | Reference(s) |

| 5-Aryl-N-phenyl-1,3,4-thiadiazol-2-amine | 4-Methyl | On 5-Aryl group | Antiplatelet (ADP-induced) | Highest potency | nih.gov |

| 5-Aryl-N-phenyl-1,3,4-thiadiazol-2-amine | 4-Methoxy, 3-Methoxy, 3-Cyano | On 5-Aryl group | Antiplatelet (AA-induced) | Most active | nih.gov |

| N-Aryl-5-pentadecyl-1,3,4-thiadiazol-2-amine | Halogen (Cl, Br) | 3-position of N-Aryl group | Antifungal (C. albicans) | Significant for activity | nih.govresearchgate.net |

| N-Aryl-5-pentadecyl-1,3,4-thiadiazol-2-amine | Chlorine + Methyl | 3-Cl and 4-Me on N-Aryl group | Antifungal (C. albicans) | Most active in a series | nih.gov |

| 2-(Aryl-amino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | 4-Fluoro | On N-Aryl group | Anticancer | Promising activity | isres.org |

| 5-{[(4,6-disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amine | 4,6-diphenyl | On pyrimidine (B1678525) ring | Anticancer (MCF-7) | Significant activity | nih.gov |

Significance of the Phenyl Ring and Amino Moiety for Biological Activity

The phenyl ring and the secondary amino moiety (-NH-) are crucial components of the this compound scaffold, contributing significantly to its interaction with biological targets.

The phenyl ring attached to the amino group often engages in hydrophobic and van der Waals interactions within the binding pockets of enzymes or receptors. Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. SAR studies consistently show that substitutions on this ring dictate the compound's potency and selectivity. srce.hr For example, the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic distribution of the entire molecule, thereby influencing its binding affinity. srce.hrresearchgate.net

The amino moiety acts as a critical linker and a hydrogen-bonding site. As a hydrogen bond donor, the -NH group can form crucial interactions with hydrogen bond acceptor atoms (like oxygen or nitrogen) on the biological target, which is often a key step in molecular recognition and the initiation of a biological response. ipinnovative.com Docking studies have visualized these interactions, showing the -NH group forming hydrogen bonds with the protein backbone of target enzymes. ipinnovative.com Replacing the ester group in the structure of clopidogrel (B1663587) with an N-substituted-1,3,4-thiadiazol-2-amine structure, for instance, was shown to provide more hydrogen bonding capacity to the resulting compounds. researchgate.net

Elucidation of Pharmacophoric Patterns for Specific Activities (e.g., Anticonvulsant)

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the this compound series, distinct pharmacophoric patterns have been associated with their diverse activities, including anticonvulsant properties. researchgate.net

While a universally accepted, detailed pharmacophore for the anticonvulsant activity of this specific class is still an area of active research, general features can be inferred from active compounds. A typical pharmacophore model for anticonvulsant activity often includes:

An Aromatic Ring: The N-phenyl group likely serves as a key hydrophobic/aromatic feature.

A Hydrogen Bond Donor/Acceptor (HBD/A) Site: The 1,3,4-thiadiazole ring itself, with its nitrogen and sulfur atoms, along with the exocyclic amino group, provides multiple HBD/A sites. The -NH- group is a prominent hydrogen bond donor.

A Second Hydrophobic/Aromatic Site: The substituent at the 5-position of the thiadiazole ring often provides another hydrophobic region.

Defined Spatial Separation: The relative distances and angles between these key features are critical for fitting into the binding site of the target, which for anticonvulsants can include ion channels (like sodium or calcium channels) or neurotransmitter receptors (like GABA receptors).

The 1,3,4-thiadiazole nucleus is a common element in many biologically active compounds and is considered a privileged structure in medicinal chemistry for its ability to participate in various biological interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters—to predict the activity of new, unsynthesized analogs.

For derivatives of the 1,3,4-thiadiazole scaffold, QSAR models have been successfully developed to understand the structural requirements for specific biological activities. In one study focusing on the antifungal activity of N-aryl-5-pentadecyl-1,3,4-thiadiazole derivatives against Candida albicans, QSAR models were determined using multiple linear regression. nih.govresearchgate.net This analysis confirmed the importance of a halogen atom, particularly at the 3rd position of the phenyl group, for antifungal activity. researchgate.net The statistical analysis resulted in the determination of QSAR models with high determination coefficients and good predictive power, providing a quantitative basis for the observed SAR. researchgate.net

Another study mentions the development of QSAR models for 1,3,4-thiadiazol-2(3H)-ones as inhibitors of human protoporphyrinogen (B1215707) oxidase, further highlighting the utility of this approach in optimizing the activity of thiadiazole-based compounds. tandfonline.com These studies are invaluable for guiding the synthesis of new derivatives with potentially enhanced efficacy.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties and reactivity of molecules. For N-phenyl-1,3,4-thiadiazol-2-amine and its analogs, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), have been instrumental. researchgate.netnih.gov These calculations help in understanding the molecule's geometry, stability, and the distribution of electron density.

Studies have shown that the egzo-amino tautomeric form of similar thiadiazole derivatives is more stable than the egzo-imino form by a significant energy margin, as determined by DFT calculations. researchgate.net The structural properties of newly synthesized 1,3,4-thiadiazole (B1197879) compounds, including bond lengths and angles, are often corroborated by comparing experimental data from techniques like X-ray crystallography with the results of DFT calculations. nih.govdergipark.org.tr Furthermore, DFT is employed to analyze spectroscopic data, such as FT-IR and NMR, by calculating theoretical vibrational frequencies and chemical shifts, which typically show a high correlation with experimental values. dergipark.org.tr

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein.

For instance, derivatives of 1,3,4-thiadiazole have been docked into the active sites of various enzymes to explore their potential as inhibitors. nih.govresearchgate.netmdpi.comdovepress.com These simulations can reveal crucial binding interactions, such as hydrogen bonds and arene-arene interactions with specific amino acid residues in the target protein. nih.gov In studies targeting dihydrofolate reductase (DHFR), a well-known cancer drug target, docking has shown how thiadiazole derivatives can fit into the enzyme's binding pocket, providing a rationale for their observed inhibitory activity. nih.govdovepress.com Similarly, docking studies have been performed against other targets like EGFR TK and VEGFR-2 to understand the binding modes of potential anticancer agents. researchgate.net The docking scores obtained from these simulations, often expressed in kcal/mol, provide an estimate of the binding affinity. researchgate.netnih.gov

| Compound/Derivative | Target Protein | Key Interactions/Findings | Docking Score (kcal/mol) |

| 1,3,4-Thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | Hydrogen bond with Ser59, arene-arene interactions with Phe31. nih.gov | Not specified |

| N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives | M. tuberculosis enoyl reductase (M. tb. InhA) | Significant interactions within the binding pocket. researchgate.netnih.gov | -7.98 to -5.52 |

| N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives | C. albicans sterol 14-α demethylase (C. ab. CYP51) | Significant interactions within the binding pocket. researchgate.netnih.gov | -9.44 to -7.2 |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | Dihydrofolate Reductase (DHFR) | Supported biological activity. dovepress.com | -1.6 (Total Binding Energy) |

Molecular Dynamics Simulations to Investigate Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions and can confirm the stability of key binding modes identified through docking. For derivatives of the core this compound structure, MD simulations have been used to analyze the stability of the complex with its target protein, such as VEGFR-2. researchgate.net These simulations monitor parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) to understand the conformational changes and the persistence of interactions. researchgate.net

Calculation of Quantum Chemical Parameters (e.g., HOMO-LUMO Energy Gap, Fukui Functions)

Quantum chemical parameters derived from DFT calculations offer valuable insights into the reactivity and electronic properties of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity; a smaller gap generally suggests higher reactivity. nih.govedu.krd

For derivatives of 1,3,4-thiadiazole, it has been observed that the introduction of electronegative substituents like nitro groups can reduce the HOMO-LUMO energy gap, potentially increasing the molecule's reactivity. dergipark.org.trnih.gov Fukui functions are another set of parameters calculated to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. nih.govderpharmachemica.com These local reactivity descriptors, along with global descriptors like hardness and softness, are used to understand the chemical behavior of these compounds. researchgate.net

| Parameter | Significance | Findings for Thiadiazole Derivatives |

| HOMO-LUMO Energy Gap (ΔE) | Indicator of chemical reactivity and stability. edu.krd | Electronegative substituents (e.g., NO2) can decrease the energy gap, suggesting increased reactivity. dergipark.org.trnih.gov |

| Fukui Functions | Predicts local reactivity sites for electrophilic and nucleophilic attack. nih.govderpharmachemica.com | Used to determine the reactivity of different atomic sites within the thiadiazole molecule. researchgate.net |

| Global Reactivity Descriptors | Includes hardness, softness, and electronegativity, which characterize the overall reactivity of the molecule. | These parameters are calculated to understand the stability and reactivity of thiadiazole derivatives. nih.gov |

In silico Prediction of Biological Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For derivatives of this compound, software tools are used to calculate various physicochemical properties to assess their drug-likeness. derpharmachemica.com These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. derpharmachemica.com Furthermore, the Prediction of Activity Spectra for Substances (PASS) can be used to forecast the potential biological activities of these compounds. nih.gov

Theoretical Studies on Interaction with Surfaces (e.g., Corrosion Inhibition)

Theoretical methods, particularly DFT, are also applied to study the interaction of molecules with metal surfaces, which is crucial for understanding their potential as corrosion inhibitors. For a related compound, N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea, DFT calculations have been used to elucidate the interaction mechanism with a mild steel surface in an acidic medium. researchgate.net These studies compute quantum chemical parameters to understand how the inhibitor molecules adsorb onto the metal surface, often through a combination of electrostatic interactions and coordination bonds. researchgate.net The theoretical findings from such studies often corroborate experimental results, providing a molecular-level understanding of the corrosion inhibition process. researchgate.net

Coordination Chemistry of N Phenyl 1,3,4 Thiadiazol 2 Amine As Ligands

Synthesis of Metal Complexes with N-phenyl-1,3,4-thiadiazol-2-amine and its Derivatives

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and the molar ratio of the metal to the ligand are crucial factors that influence the composition and structure of the resulting complex.

Commonly, an ethanolic solution of the metal salt is added to a solution of the ligand in the same solvent. The mixture is then refluxed for a period ranging from two to three hours. rdd.edu.iq The resulting solid complex is often isolated by filtration after cooling the reaction mixture or by pouring it into cold water. rdd.edu.iq The product is then washed with a solvent like ether and can be recrystallized from solvents such as dimethylformamide (DMF) or ethanol. rdd.edu.iq

The molar ratios used in the synthesis determine the stoichiometry of the final complex. For instance, complexes of a derivative, 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, with Cr(III), Co(II), Ni(II), and Cu(II) were prepared using a 1:2 metal-to-ligand ratio, while Zn(II) and Cd(II) complexes were formed in a 1:1 ratio. uotechnology.edu.iq Similarly, for 1-phenyl-3-(2-(5-(phenyl amino)-1,3,4-thiadiazole-2-yl)phenyl) thiourea, complexes with various transition metals were synthesized using a 1:1 metal-to-ligand molar ratio. researchgate.net In another study, complexes of 5-amino-3-[4'-P-nitrophenyl thiosemicarbazido]-1,2,4-Thiodiazole with several transition metals were prepared in a 1:2 molar ratio, with the exception of the Zn(II) complex, which had a 1:1 ratio. rdd.edu.iq

Classical synthetic methods are also employed, such as the POCl₃-mediated reaction between a carboxylic acid and thiosemicarbazide (B42300) to first form the thiadiazole ligand, which is then complexed with metal ions like Cu(II) and Zn(II). nih.gov

Spectroscopic Characterization of Metal Complexes (e.g., FT-IR, UV-Vis, NMR)

Spectroscopic techniques are indispensable for elucidating the structure of metal complexes and confirming the coordination of the ligand to the metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides direct evidence of ligand coordination. A key indicator is the shift in the stretching frequency of the C=N group within the thiadiazole ring upon complexation. For instance, in complexes of 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, the C=N band shifts from 1628 cm⁻¹ in the free ligand to lower wavenumbers (1607-1610 cm⁻¹) in the metal complexes, suggesting coordination through one of the thiadiazole nitrogen atoms. nih.gov Similarly, shifts in the C=S stretching vibration to a lower frequency indicate the involvement of the sulfur atom in coordination. researchgate.net The appearance of new bands in the far-infrared region can be assigned to M-N and M-S stretching vibrations, further confirming the formation of the complex. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complexes. The spectra of the complexes typically show bands that can be attributed to d-d electronic transitions of the metal ion and charge transfer transitions. For example, the Ni(II) complex of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine exhibits a charge transfer band at 385 nm. uotechnology.edu.iq In contrast, Zn(II) and Cd(II) complexes, which are d¹⁰ systems, only show charge transfer bands. uotechnology.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the coordination behavior in solution. Upon complexation, changes in the chemical shifts of the protons and carbons near the coordination sites are observed. In the ¹H-NMR spectrum of acetylated 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, the disappearance of the amine peak and the appearance of a deshielded amide singlet confirm the chemical modification of the ligand prior to complexation. nih.gov The significant sharpening of -OH signals and shifts in aromatic peaks upon complexation can also provide insights into the coordination mode. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and confirm their composition. growingscience.com

The table below summarizes the key spectroscopic data for a representative thiadiazole ligand and its metal complex.

| Spectroscopic Technique | Free Ligand (Derivative) | Metal Complex | Interpretation |

| FT-IR (cm⁻¹) | C=N stretch at 1628 | C=N stretch at 1607-1610 | Shift indicates coordination via thiadiazole nitrogen. nih.gov |

| C=S stretch at 1228 | C=S stretch at 1083-1122 | Shift indicates coordination of the sulfur atom. researchgate.net | |

| UV-Vis (nm) | π → π* at 213 & 306 | Charge transfer band at 385 (for Ni(II)) | Indicates electronic transitions within the complex. uotechnology.edu.iq |

| ¹H NMR (ppm) | Amine proton signal present | Amine proton signal disappears (after acetylation) | Confirms reaction at the amine group. nih.gov |

Determination of Metal-Ligand Stoichiometry and Coordination Geometry

The stoichiometry and coordination geometry of the metal complexes are determined using a combination of elemental analysis, spectroscopic methods, and magnetic susceptibility measurements.

Metal-Ligand Stoichiometry: Elemental analysis (C, H, N, M) is fundamental in establishing the empirical formula of the complexes and thus the metal-to-ligand ratio. rdd.edu.iqresearchgate.net For example, studies have shown that this compound derivatives can form complexes with varying stoichiometries. A 1:2 metal-to-ligand ratio was found for Cr(III), Co(II), Ni(II), and Cu(II) complexes, while a 1:1 ratio was observed for Zn(II) and Cd(II) complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. uotechnology.edu.iq In another case involving Cu(II) and Zn(II) complexes of a different thiadiazole derivative, the ratios were found to be 2:1 and 1:1, respectively. nih.gov

Coordination Geometry: The coordination geometry around the central metal ion is often inferred from electronic spectra and magnetic moment data. For instance, the magnetic moment of a Mn(II) complex was reported to be 5.45 B.M., which is indicative of an octahedral geometry around the Mn(II) ion. researchgate.net Spectroscopic data can also suggest the coordination sites. It has been widely reported that coordination can occur through the thiadiazole nitrogen and a neighboring functional group, such as a hydroxyl group on a phenyl substituent, leading to chelation. nih.gov In some cases, octahedral geometries for Cu(II) and Zn(II) complexes have been proposed based on collective data. researchgate.net

The table below presents examples of determined stoichiometries and proposed geometries for different metal complexes.

| Metal Ion | Ligand Derivative | M:L Ratio | Proposed Geometry |

| Cr(III), Co(II), Ni(II), Cu(II) | 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | 1:2 | - |

| Zn(II), Cd(II) | 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | 1:1 | - |

| Mn(II) | 1-phenyl-3-(2-(5-(phenyl amino)-1,3,4-thiadiazole-2-yl)phenyl) thiourea | 1:1 | Octahedral researchgate.net |

| Cu(II) | 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | 2:1 | - |

| Zn(II) | 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | 1:1 | - |

Magnetic Properties and Molar Conductance Studies of Complexes

Magnetic susceptibility and molar conductance measurements are crucial for characterizing the electronic nature and electrolytic behavior of the metal complexes.

Magnetic Properties: Magnetic moment measurements help in determining the number of unpaired electrons in the central metal ion, which in turn provides insights into the oxidation state and the geometry of the complex. For example, a Mn(II) complex with a magnetic moment of 5.45 B.M. supports an octahedral geometry with a high-spin d⁵ configuration. researchgate.net Complexes of d¹⁰ ions like Zn(II) and Cd(II) are expectedly diamagnetic. researchgate.net

Molar Conductance: Molar conductance measurements in solvents like DMF or DMSO are used to determine the electrolytic nature of the complexes. uotechnology.edu.iqresearchgate.net Low molar conductance values typically suggest that the complexes are non-electrolytic, indicating that the anions (e.g., chloride) are coordinated to the metal ion within the coordination sphere. Conversely, high molar conductance values would imply an ionic nature, where the anions are outside the coordination sphere.

The following table summarizes typical findings from these studies.

| Metal Complex | Magnetic Moment (B.M.) | Molar Conductance | Interpretation |

| [MnLCl₂] | 5.45 | Low (in DMSO) | Octahedral geometry, non-electrolytic nature. researchgate.net |

| [ZnLCl₂] | Diamagnetic | Low (in DMSO) | Tetrahedral or octahedral geometry, non-electrolytic nature. researchgate.net |

| Cr(III), Co(II), Ni(II), Cu(II) complexes | Paramagnetic | - | Indicates unpaired electrons. uotechnology.edu.iq |

Investigation of Bioactivity of Metal Complexes (e.g., Antimicrobial Efficacy)

Metal complexes of this compound and its derivatives are frequently investigated for their biological activities, with a particular focus on their antimicrobial properties. It is often observed that the biological activity of the thiadiazole ligands is enhanced upon complexation with metal ions. researchgate.net

The increased lipophilicity of the complexes is a key factor contributing to their enhanced bioactivity. This allows for better penetration through the lipid membranes of microorganisms. Once inside the cell, the metal ion can interfere with normal cellular processes.

Studies have shown that metal complexes of thiadiazole derivatives exhibit a range of biological effects, including antibacterial, antifungal, antitumor, and anti-inflammatory activities. researchgate.netgranthaalayahpublication.org For instance, Co(II), Ni(II), and Cu(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole have demonstrated in vitro antifungal activity against Aspergillus and Candida species. nih.gov In another study, while the synthesized Zn(II) and Cu(II) complexes of a thiadiazole derivative showed only moderate antibacterial activity on their own, they exhibited a strong synergistic effect when used with the commercial antibiotic kanamycin (B1662678) against Staphylococcus aureus. nih.gov This suggests that these complexes could be developed as adjuvants in antibiotic therapy to combat resistant bacterial strains.

The table below provides examples of the observed bioactivity of these metal complexes.

| Metal Complex | Bioactivity | Organism(s) | Key Finding |

| Cu(II), Ni(II), Co(II) Complexes | Antifungal | Aspergillus spp., Candida spp. | Complexes showed in vitro activity. nih.gov |

| Zn(II), Cu(II) Complexes | Antibacterial (synergistic) | Staphylococcus aureus | Strong synergistic effect with kanamycin. nih.gov |

| Various Transition Metal Complexes | Antibacterial, Antifungal, Antitumor | Various | Enhanced activity compared to the free ligand. researchgate.net |

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation N-phenyl-1,3,4-thiadiazol-2-amine Analogs with Enhanced Specificity and Potency

The continued evolution of this compound-based compounds hinges on the strategic design and synthesis of novel analogs with improved biological profiles. The core principle involves modifying the peripheral substituents on the phenyl and thiadiazole rings to fine-tune their interaction with biological targets.

Researchers have successfully synthesized a variety of derivatives by introducing different functional groups to the core structure. For instance, the synthesis of 5-aryl-N-phenyl-1,3,4-thiadiazole-2-amino derivatives has been achieved through the oxidative cyclization of substituted phenyl thiosemicarbazones. ijpcbs.com This approach allows for the introduction of a wide range of substituents, which has been shown to modulate the biological activity of the resulting compounds. ijpcbs.com Other synthetic strategies involve the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) with various substituted aryl sulfonyl chlorides or different aromatic aldehydes to create new series of compounds. researchgate.net

Future efforts will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold are crucial to delineate the structural requirements for optimal activity and selectivity. For example, studies have shown that the introduction of electron-withdrawing groups can enhance the anticancer activity of some derivatives. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogs with improved pharmacokinetic properties or reduced off-target effects. The 1,3,4-thiadiazole (B1197879) ring itself is considered a bioisostere of pyrimidine (B1678525) and oxadiazole, which contributes to its diverse pharmacological applications. nih.gov

Hybrid Molecule Design: Combining the this compound moiety with other known pharmacophores can result in hybrid compounds with dual or synergistic modes of action. This approach has been explored by linking the thiadiazole core with other heterocyclic systems like 1,2,3-triazole to create novel antifungal agents. researchgate.net

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

While the this compound core has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer effects, there remains significant potential to uncover new therapeutic applications. ijpcbs.comnih.gov

Current research has identified several key biological targets. For example, certain derivatives have shown inhibitory activity against the Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia. nih.gov The anti-inflammatory properties of these compounds suggest they may interact with enzymes and cytokines involved in inflammatory pathways. The antimicrobial activity is attributed to the thiadiazole ring's ability to bind to bacterial enzymes.

Future research should aim to:

Target Deconvolution: Identifying the specific molecular targets responsible for the observed biological effects is a critical step. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic screening.

Phenotypic Screening: High-throughput screening of this compound libraries against a wide range of cell-based assays can help to identify unexpected therapeutic opportunities in areas such as neurodegenerative diseases, metabolic disorders, and viral infections.

Repurposing Existing Analogs: Compounds that have been synthesized but showed modest activity in one therapeutic area could be re-evaluated for other potential applications.

Integration of Advanced Computational Methodologies with Experimental Approaches for Expedited Drug Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the drug discovery process. For this compound derivatives, computational tools can provide valuable insights into their chemical properties and biological interactions. researchgate.net

Molecular modeling simulations, for instance, have been used to understand the binding interactions of a nitrothiazole-containing derivative with the Bcr-Abl protein kinase, highlighting the importance of the nitrothiazole moiety for anchoring the molecule within the active site. nih.gov Density Functional Theory (DFT) calculations have been employed to investigate the geometric and physicochemical properties of newly synthesized 1,3,4-thiadiazole derivatives. nih.gov

Future integration of computational and experimental approaches will likely involve:

Virtual Screening: Using computational docking to screen large virtual libraries of this compound analogs against the three-dimensional structures of known or novel biological targets can prioritize compounds for synthesis and experimental testing.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable drug-like properties early in the discovery pipeline.

Quantum Mechanical Calculations: These methods can be used to study the electronic properties of the thiadiazole ring and its substituents, providing a deeper understanding of their reactivity and interaction with biological macromolecules.

Development of this compound-based Functional Materials

Beyond their therapeutic potential, the unique chemical and physical properties of this compound derivatives make them attractive candidates for the development of novel functional materials. The 1,3,4-thiadiazole nucleus has been incorporated into various materials with applications in different fields. ijpcbs.com

One area of exploration is the development of dyes. A series of heterocyclic azo dyes have been synthesized by diazotizing 5-phenyl-1,3,4-thiadiazole-2-amine and coupling it with various aromatic compounds. researchgate.net These dyes exhibit interesting photophysical properties that could be exploited in various applications. Furthermore, the 1,3,4-thiadiazole moiety has been used in the creation of conducting polymers. ijpcbs.com

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some this compound derivatives could be harnessed for the development of new emissive materials for OLED displays and lighting.

Chemosensors: The ability of the thiadiazole ring to coordinate with metal ions could be utilized to design selective and sensitive chemosensors for environmental monitoring or medical diagnostics.

Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiadiazole ring can adsorb onto metal surfaces, making these compounds potential candidates for the development of effective corrosion inhibitors.

Q & A

Q. What are the conventional synthetic routes for preparing N-phenyl-1,3,4-thiadiazol-2-amine derivatives, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazides with aromatic acids or aldehydes under acidic conditions. For example, derivatives like 5-(2-phenoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine are synthesized via condensation reactions, achieving yields of 60–79% using conventional methods . Key factors affecting yields include reaction time, temperature, and stoichiometric ratios of reactants. Purification via recrystallization (e.g., using acetic acid/water mixtures) and confirmation of purity by TLC (Rf values: 0.78–0.88) are standard .

Q. How are this compound derivatives characterized structurally?

Methodological Answer: Characterization employs a multi-technique approach:

- Spectroscopy : IR confirms NH (3316–3372 cm⁻¹), C=N (1565–1568 cm⁻¹), and aromatic C=C (1417–1458 cm⁻¹) stretches . ¹H NMR (400 MHz, DMSO-d₆) resolves aromatic protons (δ 6.71–7.69 ppm) and NH signals (δ 3.21–3.59 ppm) .

- Mass spectrometry : LCMS ([M+H]+ peaks, e.g., 359.13 for 3b) validates molecular weights .

- Elemental analysis : Percentages of C, H, and N are compared to theoretical values (e.g., 69.54% C vs. 69.34% observed for 3d) .

Q. What in vitro screening strategies are used to evaluate the biological potential of these compounds?

Methodological Answer: Initial screening includes:

- Antimicrobial assays : Broth dilution methods against E. coli, S. aureus, and fungi (C. albicans) with MIC determinations .

- Anti-inflammatory/analgesic models : Carrageenan-induced paw edema and acetic acid writhing tests in rodents, analyzed via ANOVA and Dunnett’s t-test (p < 0.05) .

- ADME profiling : Lipinski’s rule compliance (e.g., molecular weight <500 Da, logP <5) and toxicity predictions via tools like SwissADME .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for targeted biological activity?

Methodological Answer:

- Molecular docking : Programs like AutoDock assess binding affinities to targets (e.g., VEGFR-2 for anticancer activity). For example, benzimidazole-linked derivatives showed docking scores comparable to reference inhibitors .

- DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potentials to predict reactivity .

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity data to guide synthesis .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Methodological Answer:

- SAR analysis : Compare substituent effects. For example, 5-(4-methoxyphenyl) derivatives showed 64.28% anti-epileptic activity in rats, while ortho-substituted analogs were less potent, highlighting the role of substituent position .

- Dose-response studies : Validate efficacy thresholds (e.g., 300 mg/kg for maximal protection in MES models) .

- Structural validation : Use X-ray crystallography (e.g., SHELX-refined structures) or DFT-optimized geometries to confirm conformational impacts on activity .

Q. How are in vivo models employed to assess the therapeutic potential of these compounds?

Methodological Answer:

- Epilepsy models : Maximal electroshock (MES) tests in rats measure seizure protection (%) at varying doses .

- Ulcerogenicity profiling : Compare gastrointestinal toxicity (e.g., 3d and 3e showed minimal ulcerogenic effects vs. aspirin controls) .

- Pharmacokinetics : Track plasma half-life and bioavailability using HPLC-MS, critical for lead optimization .

Q. What advanced spectroscopic or crystallographic techniques address challenges in structural elucidation?

Methodological Answer:

- Single-crystal X-ray diffraction : SHELXL-refined structures resolve bond lengths/angles (e.g., Mn(II)-catalyzed derivatives in Journal of Molecular Structure) .

- Solid-state NMR : Differentiates polymorphic forms impacting solubility and stability.

- High-resolution MS : Confirms isotopic patterns for complex derivatives (e.g., trifluoromethyl-substituted analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。